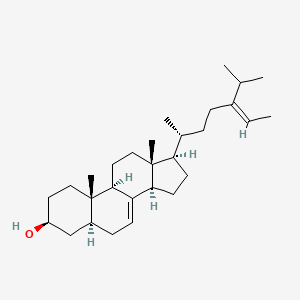

Avenasterol

Description

Properties

CAS No. |

23290-26-8 |

|---|---|

Molecular Formula |

C29H48O |

Molecular Weight |

412.7 g/mol |

IUPAC Name |

(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,11,19-20,22-23,25-27,30H,8-10,12-18H2,1-6H3/b21-7-/t20-,22+,23+,25-,26+,27?,28+,29-/m1/s1 |

InChI Key |

MCWVPSBQQXUCTB-SLPSUXHFSA-N |

Isomeric SMILES |

C/C=C(/CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)\C(C)C |

Canonical SMILES |

CC=C(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C |

Appearance |

Solid powder |

Other CAS No. |

23290-26-8 |

physical_description |

Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Avenasterol; 24Z-Ethylidenelathosterol |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Avenasterol Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenasterols, a class of phytosterols, are significant components of plant cell membranes and precursors to essential bioactive compounds. Their biosynthesis is a complex, multi-step process that represents a specialized branch of the broader phytosterol pathway. This technical guide provides a comprehensive overview of the avenasterol biosynthesis pathway in plants, detailing the enzymatic steps, intermediate compounds, quantitative data, and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers in plant biology, natural product chemistry, and drug development seeking to understand and manipulate this important metabolic pathway.

The Core Biosynthetic Pathway

The biosynthesis of avenasterols originates from cycloartenol, the first cyclic precursor in the phytosterol pathway in plants. The pathway diverges and proceeds through a series of enzymatic reactions, including methylation, demethylation, desaturation, and reduction, to yield various sterol end-products, including Δ⁵-avenasterol and Δ⁷-avenasterol.

From Cycloartenol to 24-Ethylidenelophenol: The Common Trunk

The initial steps of the pathway focus on modifications of the sterol nucleus and the addition of ethyl groups at the C-24 position of the side chain.

-

Cycloartenol to 24-Methylene Cycloartanol: The pathway begins with the methylation of cycloartenol at the C-24 position by S-adenosyl-L-methionine:cycloartenol-C-24-methyltransferase (SMT1) . This reaction introduces the first methyl group to the side chain, forming 24-methylene cycloartanol.[1][2]

-

Removal of the First C-4 Methyl Group: The 4α-methyl group of 24-methylene cycloartanol is then removed in a multi-step process catalyzed by the sterol C-4 demethylation complex , which includes sterol 4α-methyl oxidase 1 (SMO1) .[3][4] This yields 31-norcycloartenol.

-

Isomerization and Further Demethylation: Subsequent enzymatic steps, including the opening of the cyclopropane ring by cyclopropylsterol isomerase (CPI) to form cycloeucalenol, and further demethylations, lead to the formation of 24-methylenelophenol.[5]

-

Second Methylation to 24-Ethylidenelophenol: S-adenosyl-L-methionine:24-methylenelophenol-C-24-methyltransferase (SMT2) catalyzes the second methylation of the side chain, converting 24-methylenelophenol to 24-ethylidenelophenol. This is a key branching point in the synthesis of C29 sterols.[1][6]

Branching to Δ⁷-Avenasterol and Δ⁵-Avenasterol

From 24-ethylidenelophenol, the pathway branches to form the two main avenasterol isomers.

Synthesis of Δ⁷-Avenasterol:

-

Removal of the Second C-4 Methyl Group: The remaining methyl group at the C-4 position of 24-ethylidenelophenol is removed by a demethylation complex that includes sterol 4α-methyl oxidase 2 (SMO2) . This reaction yields Δ⁷-avenasterol .[6][7]

Synthesis of Δ⁵-Avenasterol (Isofucosterol):

-

Desaturation to form a Δ⁵,⁷-diene: Δ⁷-avenasterol can be further metabolized by Δ⁷-sterol-C5-desaturase (STE1/DWARF7) , which introduces a double bond at the C-5 position, forming a Δ⁵,⁷-sterol intermediate, Δ⁵,⁷-avenasterol .[8][9][10]

-

Reduction to Δ⁵-Avenasterol: The final step in the formation of Δ⁵-avenasterol is the reduction of the Δ⁷ double bond of the Δ⁵,⁷-sterol intermediate by Δ⁵,⁷-sterol-Δ⁷-reductase (DWARF5) .[9][11]

Diagram of the Avenasterol Biosynthesis Pathway

Quantitative Data

Quantitative analysis of the enzymes and sterol composition provides crucial insights into the regulation and efficiency of the avenasterol biosynthesis pathway.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Plant Source | Reference |

| SMT2 | Cycloartenol | 35 | 0.001 | Arabidopsis thaliana | [12] |

| 24(28)-Methylenelophenol | 28 | 0.01 | Arabidopsis thaliana | [12] | |

| 26,27-Dehydrozymosterol | 15 | 0.001 | Arabidopsis thaliana | [12] |

| Plant Organ (Arabidopsis thaliana) | Total Sterols (µmol/g FW) | Cycloartenol (% of total) | Δ⁷-Avenasterol (% of total) | Campesterol (% of total) | Stigmasterol (% of total) | β-Sitosterol (% of total) | Reference |

| Roots | 0.6 | 5.1 | Not Reported | 19.9 | 22.5 | 49.6 | [13] |

| Rosette Leaves | 0.4 | 6.5 | Not Reported | 14.7 | Not Reported | 66.9 | [13] |

| Seeds | 8.2 | Not Reported | Not Reported | 16.1 | 1.3 | 71.2 | [13] |

Note: Data for avenasterol content is often combined with other sterols or not specifically reported in broad profiling studies. More targeted analyses are required for precise quantification in various species.

Experimental Protocols

Plant Sterol Extraction and Saponification

This protocol describes a general method for the extraction and saponification of sterols from plant tissues, preparing them for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Plant tissue (fresh or lyophilized)

-

Liquid nitrogen

-

Mortar and pestle

-

Chloroform:Methanol (2:1, v/v)

-

Ethanolic potassium hydroxide (KOH) solution (e.g., 2 M)

-

n-Hexane

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Internal standard (e.g., α-cholestanol or epicoprostanol)

Procedure:

-

Homogenization: Freeze the plant tissue in liquid nitrogen and grind it to a fine powder using a mortar and pestle.

-

Lipid Extraction: Transfer the powdered tissue to a glass tube and add the internal standard. Extract the total lipids by adding chloroform:methanol (2:1, v/v) and vortexing thoroughly. Centrifuge to pellet the tissue debris and collect the supernatant. Repeat the extraction process on the pellet two more times. Combine the supernatants.

-

Phase Separation: Add saturated NaCl solution to the combined extracts to induce phase separation. Collect the lower chloroform phase containing the lipids.

-

Drying: Dry the chloroform extract under a stream of nitrogen gas.

-

Saponification: Add ethanolic KOH solution to the dried lipid extract. Heat the mixture at 80°C for 1 hour to hydrolyze steryl esters and glycosides.[12][14]

-

Extraction of Unsaponifiables: After cooling, add water and extract the unsaponifiable fraction (containing free sterols) with n-hexane. Repeat the hexane extraction three times.

-

Washing and Drying: Combine the hexane extracts and wash with water to remove residual KOH. Dry the hexane phase over anhydrous Na₂SO₄.

-

Final Preparation: Evaporate the hexane under a stream of nitrogen. The resulting residue contains the free sterols ready for derivatization and GC-MS analysis.

Workflow for Sterol Extraction and Saponification

GC-MS Analysis of Plant Sterols

This protocol outlines the derivatization and analysis of plant sterols by GC-MS.

Materials:

-

Dried sterol extract

-

Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane, BSTFA + 1% TMCS)

-

Pyridine

-

GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Procedure:

-

Derivatization: To the dried sterol extract, add pyridine and the derivatization reagent (e.g., BSTFA + 1% TMCS). Heat at 70°C for 30 minutes to convert the sterols to their trimethylsilyl (TMS) ethers. This increases their volatility for GC analysis.[3]

-

GC-MS Analysis:

-

Injection: Inject an aliquot of the derivatized sample into the GC-MS.

-

Gas Chromatography: Use a temperature program to separate the different sterol-TMS ethers. A typical program might start at a lower temperature (e.g., 180°C) and ramp up to a higher temperature (e.g., 280-300°C).

-

Mass Spectrometry: Operate the mass spectrometer in either full scan mode for identification of unknown sterols or in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for targeted quantification of known sterols, including avenasterol and its precursors.[15]

-

Selected Ions for SIM/MRM Analysis of Avenasterol-TMS Ether:

-

Δ⁷-Avenasterol-TMS: Characteristic ions would include the molecular ion (M⁺) and specific fragmentation ions.

-

Δ⁵-Avenasterol-TMS: Similar to Δ⁷-Avenasterol-TMS, with a distinct fragmentation pattern.

Note: The specific ions and collision energies for MRM transitions should be optimized for the instrument being used.

Enzyme Assay for Δ⁷-Sterol-C5-Desaturase

This protocol provides a general method for assaying the activity of Δ⁷-sterol-C5-desaturase in plant microsomes.

Materials:

-

Plant microsomes (isolated from plant tissue)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

Substrate: Δ⁷-avenasterol

-

Cofactor: NADH or NADPH[8]

-

Reaction termination solvent (e.g., chloroform:methanol, 2:1, v/v)

-

Internal standard for quantification

Procedure:

-

Microsome Preparation: Isolate microsomes from plant tissue using differential centrifugation.

-

Enzyme Reaction: In a reaction tube, combine the plant microsomes, assay buffer, and the substrate (Δ⁷-avenasterol).

-

Initiation: Start the reaction by adding the cofactor (NADH or NADPH). Incubate at an optimal temperature (e.g., 30°C) for a defined period.

-

Termination: Stop the reaction by adding the termination solvent.

-

Product Extraction and Analysis: Extract the sterols from the reaction mixture as described in the sterol extraction protocol. Analyze the products by GC-MS to quantify the formation of Δ⁵,⁷-avenasterol.

Regulation of Avenasterol Biosynthesis

The avenasterol biosynthesis pathway is tightly regulated by both developmental and environmental cues, with plant hormones playing a significant role.

Hormonal Regulation:

-

Auxin and Cytokinin: The expression of several genes in the sterol biosynthesis pathway, including those encoding SMO1 and SMT2/SMT3, is influenced by auxin and cytokinin.[1][6][16] This suggests a complex interplay between these hormones and sterol homeostasis, impacting processes such as embryogenesis and root development.[17][18] A feedback loop exists where auxin and cytokinin regulate each other's biosynthesis, and this is intertwined with the sterol pathway.[19]

Feedback Regulation:

-

Sterol Levels: There is evidence for feedback regulation within the sterol biosynthesis pathway. For instance, alterations in the levels of certain sterols can affect the transcript levels of biosynthetic genes like SMT1 and SMT2.[1] This suggests that the plant cell can sense its sterol composition and adjust the biosynthetic flux accordingly.

Signaling Pathway Overview

Conclusion

The biosynthesis of avenasterols in plants is a finely tuned pathway with multiple enzymatic steps and regulatory controls. Understanding this pathway is not only fundamental to plant biology but also holds potential for applications in agriculture and medicine. The information and protocols provided in this guide offer a solid foundation for researchers to delve deeper into the intricacies of avenasterol metabolism and its broader implications. Further research is needed to fully elucidate the kinetic properties of all enzymes in the pathway and to unravel the complex signaling networks that govern its regulation.

References

- 1. The SMO1 Family of Sterol 4α-Methyl Oxidases Is Essential for Auxin- and Cytokinin-Regulated Embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sterol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aocs.org [aocs.org]

- 4. researchgate.net [researchgate.net]

- 5. Plant Oxidosqualene Metabolism: Cycloartenol Synthase–Dependent Sterol Biosynthesis in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. libstore.ugent.be [libstore.ugent.be]

- 7. researchgate.net [researchgate.net]

- 8. Plant sterol biosynthesis: identification and characterization of higher plant delta 7-sterol C5(6)-desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Plant Sterol Metabolism. Δ7-Sterol-C5-Desaturase (STE1/DWARF7), Δ5,7-Sterol-Δ7-Reductase (DWARF5) and Δ24-Sterol-Δ24-Reductase (DIMINUTO/DWARF1) Show Multiple Subcellular Localizations in Arabidopsis thaliana (Heynh) L - PMC [pmc.ncbi.nlm.nih.gov]

- 10. C-5 sterol desaturase - Wikipedia [en.wikipedia.org]

- 11. Plant sterol metabolism. Δ(7)-Sterol-C5-desaturase (STE1/DWARF7), Δ(5,7)-sterol-Δ(7)-reductase (DWARF5) and Δ(24)-sterol-Δ(24)-reductase (DIMINUTO/DWARF1) show multiple subcellular localizations in Arabidopsis thaliana (Heynh) L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. The sterol methyltransferases SMT1, SMT2, and SMT3 influence Arabidopsis development through nonbrassinosteroid products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Membrane Sterol Composition in Arabidopsis thaliana Affects Root Elongation via Auxin Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Auxin and cytokinin regulate each other's levels via a metabolic feedback loop - PMC [pmc.ncbi.nlm.nih.gov]

Natural Sources of Δ7-Avenasterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Δ7-Avenasterol is a phytosterol, a naturally occurring steroidal alcohol found in plants, recognized for its antioxidant properties. This technical guide provides an in-depth overview of the primary natural sources of Δ7-Avenasterol, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and a visualization of its biosynthetic pathway. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the isolation and utilization of this bioactive compound.

Introduction to Δ7-Avenasterol

Δ7-Avenasterol, chemically known as (3β, 5α)-stigmasta-7,24(28)-dien-3-ol, is a plant-derived sterol or phytosterol. It is structurally similar to cholesterol but is synthesized in plants. Phytosterols are essential components of plant cell membranes, where they modulate membrane fluidity and permeability. Beyond their structural role in plants, phytosterols, including Δ7-Avenasterol, have garnered significant interest for their potential health benefits in humans. Δ7-Avenasterol has been specifically noted for its antioxidant activities, such as its ability to reduce the temperature-induced oxidation of cooking oils. Its presence in various common dietary sources makes it a compound of interest for nutritional science and pharmaceutical research.

Primary Natural Sources

Δ7-Avenasterol is found across a variety of plant-based foods, primarily in vegetable oils and cereal grains. The concentration of this compound can vary significantly based on the plant species, variety, growing conditions, and processing methods.

Key sources include:

-

Cereal Grains: Oats (Avena sativa), wheat (Triticum aestivum), and rye (Secale cereale) are significant sources. In oats, particularly the bran, Δ7-avenasterol can represent a substantial portion of the total phytosterol content.

-

Vegetable Oils: It is commonly extracted from olive oil (Olea europaea) and soybean oil (Glycine max). Its presence is also noted in safflower oil where it acts as a polymerization inhibitor during frying.

-

Seeds: Other sources include seeds such as those from the Amaranthus species.

Quantitative Analysis of Δ7-Avenasterol in Natural Sources

The following tables summarize the concentration of Δ7-Avenasterol found in various natural sources. Data has been compiled from multiple scientific studies. It is important to note that values can exhibit considerable variation due to factors like cultivar, ripeness, and analytical methodology.

| Source | Sample Type | Concentration of Δ7-Avenasterol | Total Phytosterols | % of Total Phytosterols | Reference |

| Olive Oil (Olea europaea) | Virgin Olive Oil | 7 - 44 mg/kg | 1290 - 2380 mg/kg | ~0.5 - 2.0% | |

| Olive Oil (Olea europaea) | Virgin Olive Oil (Empeltre clone) | Not specified | 1158 - 1943 mg/kg | Not specified | |

| Soybean Oil (Glycine max) | Refined Oil | Not specified | ~2540 mg/kg | Not specified | |

| Wheat (Triticum aestivum) | Whole Grain | Not specified | ~708 µg/g (dry matter) | Not specified | |

| Oat (Avena sativa) | Oat Bran | Not specified | Not specified | ~20% | |

| Amaranthus species | Seed Oil | Present | Not specified | Not specified | |

| Rye Bread | Wholemeal | Present | 74.8 mg/100g (dry matter) | Not specified |

Note: Direct quantitative values for Δ7-Avenasterol are often not reported separately but are grouped with other sterols. The data presented is based on available literature where this specific compound was quantified.

Biosynthesis of Δ7-Avenasterol in Plants

The biosynthesis of phytosterols in plants is a complex enzymatic process that primarily follows the mevalonate pathway. The synthesis begins with the cyclization of 2,3-oxidosqualene. In plants, this is predominantly catalyzed by cycloartenol synthase to form cycloartenol, which serves as the key precursor for most plant sterols, including Δ7-Avenasterol. A parallel, though minor, pathway involving lanosterol also exists in plants.

The pathway from cycloartenol involves a series of modifications including demethylations, isomerizations, and desaturations. A critical step in the formation of Δ7-sterols is the activity of specific enzymes that maintain the double bond at the C-7 position. The subsequent introduction of a double bond at the C-5 position is catalyzed by Δ7-sterol-C5(6)-desaturase, which converts Δ7-sterols into Δ5,7-sterols, the precursors to common Δ5-sterols like β-sitosterol.

The Discovery and Isolation of Avenasterol from Oats: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avenasterol, a phytosterol found in oats (Avena sativa), has garnered significant interest within the scientific community due to its potential health benefits, including antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of avenasterol from oats. It details the experimental protocols for extraction and purification and presents quantitative data on its occurrence. Furthermore, this guide elucidates the plausible signaling pathways through which avenasterol may exert its biological effects, offering valuable insights for researchers and professionals in drug development.

Introduction: The Discovery of Avenasterol in Oats

Physicochemical Properties and Structure

Avenasterol is a C29 phytosterol, sharing the fundamental tetracyclic cyclopenta[a]phenanthrene steroid nucleus. The two common isomers are distinguished by the position of a double bond in the sterol ring system:

-

Δ5-Avenasterol: (24Z)-Stigmasta-5,24(28)-dien-3β-ol

-

Δ7-Avenasterol: (24Z)-Stigmasta-7,24(28)-dien-3β-ol

The presence of an ethylidene group on the side chain is a characteristic feature of avenasterols. These structural nuances are critical for their biological activity and their physical properties, which influence the choice of extraction and purification methodologies.

Experimental Protocols for Isolation and Purification

The isolation of avenasterol from oats is a multi-step process that involves extraction of the lipid fraction, followed by saponification to release free sterols, and subsequent chromatographic purification.

Extraction of Oat Oil

The initial step involves the extraction of oil from oat groats or bran, which are rich in lipids.

Quantitative Occurrence of Avenasterol in Edible Oils

An In-depth Technical Guide on the Occurrence of Avenasterol in Edible Oils

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenasterols, specifically Δ5-avenasterol and Δ7-avenasterol, are phytosterols found in various plant-based foods, most notably in edible oils.[1][2][3][4] As with other phytosterols, they are of significant interest to the scientific community due to their structural similarity to cholesterol and their potential biological activities, including antioxidant properties.[1][4] This technical guide provides a comprehensive overview of the occurrence of avenasterol in common edible oils, detailed experimental protocols for its quantification, and a visual representation of the analytical workflow.

Avenasterol content can vary significantly among different types of edible oils, influenced by factors such as the plant source, growing conditions, and processing methods like refining.[5][6] The data presented below, summarized from multiple analytical studies, highlights the concentration of Δ5-Avenasterol and Δ7-Avenasterol in a range of commercially available oils. β-sitosterol, campesterol, and stigmasterol are often the most abundant phytosterols, with avenasterols present as important minor components.[6]

| Edible Oil | Δ5-Avenasterol (mg/100g) | Δ7-Avenasterol (mg/100g) | Total Phytosterols (mg/100g) |

| Corn Oil | 30.63 | Not Reported | 990.94 |

| Rapeseed Oil | 59.88 | Not Reported | 893.84 |

| Rice Bran Oil | 60.54 | Not Reported | 1891.82 |

| Sesame Oil | 65.03 | Not Reported | 637.60 |

| Soybean Oil | 7.95 | Not Reported | 362.29 |

| Sunflower Oil | 5.86 | 17.5 - 22.0 | 265 - 289 |

| Peanut Oil | 11.23 | Not Reported | 286.97 |

| Olive Oil | 12.35 | Present, but not quantified | 221.28 |

| Flaxseed Oil | 14.94 | Not Reported | 466.73 |

| Camellia Oil | 10.61 | Not Reported | 142.64 |

Note: Data is compiled from multiple sources.[6][7] Values can vary based on the specific cultivar, processing, and analytical methodology used. "Not Reported" indicates that the specific isomer was not quantified in the cited study.

Experimental Protocols for Avenasterol Analysis

The standard and most widely used method for the analysis of phytosterols, including avenasterol, in edible oils is Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID).[8][9] The protocol involves the liberation of sterols from their esterified forms, extraction of the unsaponifiable fraction, derivatization to increase volatility, and subsequent chromatographic separation and detection.

Key Protocol: GC-MS Analysis of Phytosterols

This protocol provides a detailed methodology for the determination of avenasterol content in edible oils.

A. Sample Preparation: Saponification and Extraction

-

Sample Weighing: Accurately weigh approximately 0.5 g of the oil sample into a round-bottom flask.[10]

-

Internal Standard Addition: Add a known amount of an internal standard (e.g., 5α-cholestane or cholestanol) to the sample for accurate quantification.[10][11]

-

Saponification: Add 5 mL of a 1N potassium hydroxide (KOH) solution in methanol. Reflux the mixture at 100°C for 30-60 minutes to hydrolyze the steryl esters and triglycerides.[10][12]

-

Extraction of Unsaponifiables: After cooling, transfer the mixture to a separatory funnel. Extract the non-saponifiable fraction (which contains the sterols) three times with a nonpolar solvent, such as n-hexane or diethyl ether (50 mL each time).[10][11]

-

Washing: Combine the organic layers and wash them with distilled water until the washings are neutral to remove the soap and excess alkali.[10]

-

Drying and Evaporation: Dry the organic phase over anhydrous sodium sulfate. Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a low temperature (e.g., 40°C).[13][14]

B. Derivatization

-

Reagent: To the dried unsaponifiable residue, add a silylating agent. A common reagent is a mixture of N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) (99:1, v/v).[15]

-

Reaction: Tightly cap the vial and heat at 60-70°C for approximately 30 minutes to convert the sterols into their volatile trimethylsilyl (TMS) ethers.[5]

-

Final Preparation: After cooling, the sample is ready for injection into the GC-MS system. It can be diluted with a suitable solvent like hexane if necessary.[15]

C. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

GC System: A capillary gas chromatograph is used.

-

Column: A non-polar capillary column, such as one coated with 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is typically used.

-

Injection: 1 µL of the derivatized sample is injected in splitless mode.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

Temperature Program: An example temperature program starts at an initial temperature of 180°C, holds for 1 minute, then ramps up to 280-300°C at a rate of 5-10°C/min, followed by a hold for 10-20 minutes.

-

-

MS System: A mass spectrometer is used for detection.

-

Ionization: Electron Ionization (EI) at 70 eV is standard.[15]

-

Detection Mode: The analysis can be performed in full scan mode to identify compounds based on their mass spectra. For quantification, Selected Ion Monitoring (SIM) mode is preferred for higher sensitivity and selectivity, monitoring characteristic ions of the target sterol-TMS ethers.[15][16]

-

-

Identification and Quantification:

-

Identification: Avenasterol and other phytosterols are identified by comparing their retention times and mass spectra with those of authentic standards.[8]

-

Quantification: The concentration of each sterol is calculated based on the peak area relative to the peak area of the internal standard, using a calibration curve generated from pure standards.[11]

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for analyzing avenasterol in edible oils.

Caption: Workflow for Avenasterol Quantification in Edible Oils.

References

- 1. δ7-Avenasterol|7212-91-1|安捷凯 [anjiechem.com]

- 2. glpbio.com [glpbio.com]

- 3. Δ7-Avenasterol - Biochemicals - CAT N°: 30155 [bertin-bioreagent.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Phytosterol Contents of Edible Oils and Their Contributions to Estimated Phytosterol Intake in the Chinese Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aocs.org [aocs.org]

- 9. researchgate.net [researchgate.net]

- 10. jfda-online.com [jfda-online.com]

- 11. researchgate.net [researchgate.net]

- 12. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. GC/EI-MS method for the determination of phytosterols in vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Avenasterol Extraction from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenasterols, a class of phytosterols predominantly found in oats (Avena sativa) and also present in other plant sources like rice bran and wheat germ, have garnered significant interest for their potential health benefits, including antioxidant and cholesterol-lowering properties. The effective isolation of these bioactive compounds from complex plant matrices is a critical first step for research, nutraceutical development, and pharmaceutical applications. The choice of extraction methodology directly impacts the yield, purity, and stability of the final product.

This document provides a comprehensive overview of conventional and modern techniques for extracting avenasterol and other phytosterols from plant materials. It includes detailed experimental protocols, comparative data on extraction efficiency, and visual workflows to guide researchers in selecting and implementing the most suitable method for their objectives.

Overview of Extraction Methodologies

The isolation of phytosterols can be broadly categorized into conventional solvent-based methods and modern, "green" techniques that offer advantages in terms of efficiency, reduced solvent consumption, and preservation of thermolabile compounds.

-

Conventional Methods: These classic techniques, such as Soxhlet extraction and maceration, rely on the solvent's capacity to dissolve target compounds. They are often characterized by simplicity and low setup cost but can be time-consuming, require large volumes of potentially hazardous organic solvents, and may lead to the degradation of heat-sensitive molecules like avenasterol.

-

Modern (Green) Methods: Techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) utilize energy sources (sound waves, microwaves, or supercritical fluids) to enhance the extraction process. These methods generally offer significantly shorter extraction times, higher yields, lower solvent usage, and are more environmentally friendly. Enzyme-Assisted Extraction (EAE) is another green approach that uses enzymes to break down cell walls, facilitating the release of intracellular compounds under mild conditions.

A critical step in many phytosterol extraction protocols, particularly from oil-rich sources, is saponification . This process uses a strong base (e.g., KOH in ethanol) to hydrolyze esterified phytosterols into their free form and convert triglycerides into soap, which can then be easily separated from the unsaponifiable matter containing the target sterols.

Quantitative Data Summary

The efficiency of different extraction methods varies significantly depending on the plant matrix, target compound, and specific process parameters. The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Comparison of Phytosterol Yields from Various Extraction Methods and Plant Sources

| Plant Material | Extraction Method | Key Parameters | Total Phytosterol Yield | Reference |

| Cocoa Butter | Supercritical CO₂ Extraction (with ethanol) | - | 6441 ± 0.11 µg/g | |

| Cocoa Butter | Ultrasound-Assisted Extraction (UAE) | - | 5106 ± 0.02 µg/g | |

| Cocoa Butter | Soxhlet Extraction | - | 4960 ± 0.01 µg/g | |

| Kalahari Melon Seeds | Supercritical CO₂ Extraction (SC-CO₂) | 300 bar, 40 °C | 1063.6 mg/100 g | |

| Kalahari Melon Seeds | Soxhlet Extraction | Petroleum Ether | 431.1 mg/100 g | |

| Cucurbita pepo L. Seeds | Ultrasound-Assisted Extraction (UAE) | Hexane, 3 h | 2017.5 mg/100 mL oil | |

| Cucurbita pepo L. Seeds | Soxhlet Extraction | Hexane, 6 h | 1657.6 mg/100 mL oil | |

| Rice Bran | Pressurized Liquid Extraction (PLE) | Petroleum Ether, 100 °C, 10 MPa | 3.91 mg/g (β-sitosterol) | |

| Rice Bran | Soxhlet Extraction | - | 3.34 mg/g (β-sitosterol) | |

| Rice Bran | Supercritical CO₂ Extraction (SC-CO₂) | 7000-9000 psi, 80 °C | 19.2 - 20.4% (Oil Yield) | |

| Rice Bran | Supercritical CO₂ + Ultrasound | 25 MPa, 40 °C, 160 W, 40 min | 12.65 wt% (Oil Yield) | |

| Cocoa Shell | Microwave-Assisted Extraction (MAE) | Ethanol, 70 °C, 500 W, 10 min | 3546.1 mg/100g (β-sitosterol) | |

| Edible Brown Seaweeds | Ultrasound-Assisted Extraction (UAE) | CHCl₃-MeOH (2:3), 15 min | 2.642 ± 0.046 mg/g DW |

Experimental Protocols

The following section provides detailed, step-by-step protocols for common avenasterol extraction methods.

General Workflow for Phytosterol Extraction

Most extraction procedures from solid plant material follow a general workflow. The specific parameters and steps are detailed in the subsequent protocols.

Quantification of Avenasterol using GC-MS Analysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenasterols, specifically the Δ5- and Δ7-isomers, are phytosterols with significant interest in the fields of nutrition, pharmacology, and drug development due to their antioxidant, anti-inflammatory, and cholesterol-lowering properties. Accurate quantification of avenasterol in various matrices such as plant oils, seeds, and nuts is crucial for quality control, formulation development, and clinical research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of sterols. This application note provides a detailed protocol for the quantification of avenasterol using GC-MS, including sample preparation, derivatization, instrument parameters, and data analysis.

Data Presentation: Quantitative Avenasterol Content

The following table summarizes the quantitative data for Δ5-avenasterol content in various nuts, seeds, and vegetable oils, as determined by GC-MS analysis.

| Sample Matrix | Δ5-Avenasterol Concentration (mg/100g) | Reference |

| Nuts | ||

| Walnuts (raw) | 5.6 | |

| Hazelnuts (raw) | 4.8 | |

| Peanuts (raw) | 3.6 | |

| Pecan Nut Oil | 113.9 - 214.4 (mg/100g oil) | |

| Pistachios | 270 - 289 (total phytosterols) | |

| Seeds | ||

| Sesame Seeds | 400 - 413 (total phytosterols) | |

| Sunflower Kernels | 270 - 289 (total phytosterols) | |

| American Ginseng Seed Oil | 12.4 - 20.5 (mg/100g oil) | |

| Pumpkin Seeds | 265 (total phytosterols) | |

| Vegetable Oils | ||

| Corn Oil | 107 | |

| Soybean Oil | 67.9 | |

| Sunflower Oil | 45.4 | |

| Canola Oil | 25.2 | |

| Olive Oil | 28.1 |

Experimental Protocols

This section outlines the detailed methodology for the quantification of avenasterol in a given sample matrix using GC-MS.

1. Sample Preparation: Saponification and Extraction

The initial and critical step in analyzing phytosterols is sample preparation, which aims to isolate the sterol fraction and convert any esterified or conjugated forms into free sterols for GC analysis.

-

Materials:

-

Sample (e.g., 50 mg of oil, or a finely ground equivalent of seeds/nuts)

-

Internal Standard (e.g., 5α-cholestane or epicoprosterol)

-

2 M Ethanolic Potassium Hydroxide (KOH)

-

Hexane

-

Toluene

-

Distilled Water

-

Anhydrous Sodium Sulfate

-

-

Protocol:

-

Weigh approximately 50 mg of the homogenized sample into a sealable glass tube.

-

Add a known amount of the internal standard solution.

-

Perform alkaline hydrolysis by adding 5 mL of 2 M ethanolic KOH.

-

Seal the tube, shake the mixture, and heat at 75°C for 30 minutes to saponify the lipids.

-

After saponification, cool the tube to room temperature.

-

Add 2 mL of distilled water and 5 mL of hexane (or toluene) and vortex thoroughly to extract the unsaponifiable matter.

-

Centrifuge the mixture to separate the phases.

-

Carefully transfer the upper organic layer (containing the sterols) to a clean tube.

-

Repeat the extraction of the aqueous phase two more times with 5 mL of hexane.

-

Combine all the hexane fractions.

-

Dry the combined hexane extract over anhydrous sodium sulfate to remove any residual water.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

2. Derivatization

To enhance volatility and improve chromatographic peak shape, the hydroxyl group of sterols is derivatized, typically by silylation.

-

Materials:

-

Dried sample extract from the previous step.

-

Derivatization reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or a similar silylating agent.

-

Anhydrous Pyridine (optional, as a catalyst)

-

-

Protocol:

-

To the dried extract, add 100 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

-

Seal the vial tightly and heat at 70-75°C for 20-30 minutes to form the trimethylsilyl (TMS) ether derivatives.

-

Cool the vial to room temperature.

-

The derivatized sample is now ready for GC-MS analysis. It can be diluted with hexane if necessary.

-

3. GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is required.

-

Typical GC-MS Parameters:

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5MS, HP-5MS, or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate of 1.0-1.2 mL/min |

| Injection Volume | 1 µL |

| Injection Mode | Splitless or Split (e.g., 20:1) |

| Injector Temperature | 280-290°C |

| Oven Temperature Program | Initial temperature 100°C, hold for 2 min, ramp to 290°C at 40°C/min, and hold for 15 min. (This is an example and should be optimized for specific applications) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230-250°C |

| Transfer Line Temperature | 290°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification and/or Full Scan for identification |

| Mass Range (Full Scan) | m/z 50-600 |

-

Quantification:

-

Quantification is typically performed in the Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity.

-

Characteristic ions for the TMS-derivative of Δ5-avenasterol should be monitored. The molecular ion (M+) and specific fragment ions are used for confirmation and quantification.

-

A calibration curve is constructed by analyzing standard solutions of avenasterol at different concentrations, each containing the same amount of internal standard.

-

The ratio of the peak area of the avenasterol derivative to the peak area of the internal standard is plotted against the concentration of avenasterol.

-

The concentration of avenasterol in the sample is then determined from this calibration curve.

-

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical flow of the experimental protocol.

Caption: Experimental workflow for avenasterol quantification by GC-MS.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of avenasterol in various matrices using GC-MS. The described methods, from sample preparation to data analysis, offer a robust and reliable approach for researchers, scientists, and drug development professionals. Adherence to these protocols will enable accurate and reproducible quantification of avenasterol, facilitating further research into its biological activities and applications.

Application Note: Solid-Phase Extraction of Avenasterol for Research and Pharmaceutical Applications

Abstract

This application note provides a detailed protocol for the isolation and purification of avenasterol from plant-based matrices, such as vegetable oils, using solid-phase extraction (SPE). Avenasterol, a bioactive phytosterol, is of significant interest to researchers, scientists, and drug development professionals for its potential health benefits. The described methodology is designed to yield high-purity avenasterol, suitable for downstream analytical procedures and bioactivity studies. This protocol emphasizes a common approach involving saponification to release free sterols, followed by selective purification on a silica-based SPE cartridge.

Introduction

Phytosterols, including avenasterol, are a group of naturally occurring compounds found in plants with structural similarity to cholesterol. Avenasterol has garnered attention for its potential therapeutic properties. Accurate and efficient isolation of avenasterol is crucial for its characterization and for conducting preclinical and clinical investigations. Solid-phase extraction is a robust and widely adopted technique for the purification of target analytes from complex sample matrices. It offers advantages over traditional liquid-liquid extraction by providing cleaner extracts, higher recovery rates, and reduced solvent consumption. This protocol details a reproducible SPE method for obtaining enriched avenasterol fractions.

Experimental Protocol

This protocol is optimized for the extraction of avenasterol from a saponified plant oil matrix using a silica gel SPE cartridge.

1. Materials and Reagents

-

Silica Gel SPE Cartridges (e.g.,

Application Note: Derivatization of Avenasterol for Enhanced Gas Chromatography Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Avenasterol, a phytosterol found in various plant sources, is of significant interest in research and drug development due to its potential health benefits. Gas chromatography (GC) is a primary analytical technique for the quantification of avenasterol. However, due to its high boiling point and polar hydroxyl group, direct GC analysis of underivatized avenasterol leads to poor chromatographic performance, characterized by broad peaks and low detector response. To overcome these limitations, derivatization is a crucial sample preparation step that enhances the volatility and thermal stability of the analyte. This application note provides a detailed protocol for the silylation of avenasterol, converting it into its trimethylsilyl (TMS) ether derivative, which is more amenable to GC analysis.

Principle of Derivatization

Silylation is a chemical modification process where an active hydrogen in a polar functional group is replaced by a trimethylsilyl (TMS) group. For sterols like avenasterol, the hydroxyl group (-OH) at the C-3 position is the target for derivatization. Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) often combined with a catalyst like trimethylchlorosilane (TMCS), react with the hydroxyl group to form a non-polar TMS ether. This transformation reduces the polarity and increases the volatility of the molecule, resulting in improved peak shape, better resolution, and enhanced sensitivity during GC analysis.

Experimental Protocols

1. Sample Preparation: Extraction and Saponification

Prior to derivatization, avenasterol must be in its free form and isolated from the sample matrix. For many biological and food samples, this involves lipid extraction followed by saponification to hydrolyze any steryl esters.

Materials:

-

Sample containing avenasterol

-

Hexane

-

Ethanol

-

Potassium hydroxide (KOH) solution (2 M in ethanol)

-

Deionized water

-

Anhydrous sodium sulfate

-

Internal Standard (IS) solution (e.g., 5α-cholestane, epicoprostanol, or betulin)

Protocol:

-

Lipid Extraction: Extract the total lipids from the sample using an appropriate method, such as a modified Folch or Bligh and Dyer extraction.

-

Internal Standard Addition: Add a known amount of the chosen internal standard to the extracted lipid sample. The IS is crucial for accurate quantification as it undergoes the same experimental conditions as the analyte.

-

Saponification:

-

Place a known amount of the lipid extract (e.g., 50 mg of oil) into a sealable tube.

-

Add 5 mL of 2 M KOH in ethanol.

-

Seal the tube, shake the mixture, and heat at 75°C for 30 minutes.

-

-

Extraction of Unsaponifiables:

-

Cool the tube to room temperature.

-

Add 2 mL of distilled water and 5 mL of hexane. Shake thoroughly to extract the unsaponifiable matter, which contains the free sterols.

-

Repeat the hexane extraction two more times.

-

Combine the hexane fractions.

-

-

Drying: Dry the combined hexane extract by passing it through anhydrous sodium sulfate to remove any residual water, as moisture can interfere with the derivatization reaction.

-

Evaporation: Evaporate the hexane under a gentle stream of nitrogen to obtain the dry residue of unsaponifiable matter containing avenasterol.

2. Derivatization: Silylation of Avenasterol

This protocol describes the formation of trimethylsilyl (TMS) ethers of sterols using BSTFA with 1% TMCS as a catalyst.

Materials:

-

Dried unsaponifiable matter containing avenasterol

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

Anhydrous pyridine

-

Reaction vials with caps

-

Heating block or oven

Protocol:

-

Transfer the dried unsaponifiable residue (typically <1 to 5 mg) into a reaction vial.

-

Add 0.2 mL of a 1:1 mixture of anhydrous pyridine and BSTFA + 1% TMCS to the vial.

-

Securely cap the vial.

-

Heat the reaction mixture at 60-70°C for 1 hour to ensure complete derivatization.

-

After cooling to room temperature, the sample is ready for GC analysis. The derivatized sample can be diluted with hexane if necessary.

Data Presentation

Table 1: Summary of Derivatization and GC Parameters for Avenasterol Analysis

| Parameter | Recommended Conditions | Reference(s) |

| Derivatization | ||

| Derivatizing Agent | BSTFA + 1% TMCS; MSTFA | |

| Solvent/Catalyst | Pyridine | |

| Reagent Volume | 0.2 mL of 1:1 pyridine:(BSTFA+1%TMCS) | |

| Sample Amount | < 1 to 5 mg of unsaponifiable matter | |

| Reaction Temperature | 60-70°C | |

| Reaction Time | 1 hour | |

| Gas Chromatography | ||

| Column Type | 95% dimethyl, 5% diphenyl-polysiloxane (e.g., DB-5 or equivalent) | |

| Injection Mode | Split (ratios from 1:15 to 1:100) | |

| Injector Temperature | 250-300°C | |

| Oven Temperature Program | Initial temp 250-300°C, can be isothermal or programmed | |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | |

| Detector Temperature (FID) | 280-325°C | |

| Carrier Gas | Helium or Hydrogen |

Visualizations

Caption: Silylation reaction of avenasterol.

Troubleshooting & Optimization

Technical Support Center: Optimization of HPLC Mobile Phase for Avenasterol Separation

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) mobile phases for the effective separation of avenasterol. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during analysis.

Troubleshooting Guide

This section addresses specific issues that may arise during the HPLC separation of avenasterol, providing potential causes and systematic solutions.

| Problem | Potential Cause(s) | Solution(s) |

| Poor Resolution / Co-elution with other sterols (e.g., β-sitosterol) | - Inappropriate mobile phase composition.- Unsuitable column chemistry.- Gradient is too steep. | - Modify Mobile Phase: Adjust the ratio of organic solvents (e.g., acetonitrile, methanol, isopropanol) and water. Introducing a different solvent can alter selectivity. For instance, switching from acetonitrile to methanol can change the elution order of closely related sterols.[1]- Change Column: If a C18 column is not providing adequate separation, consider a C8 or a specialized C30 column, which offers better shape selectivity for steroidal compounds.[1]- Optimize Gradient: If using a gradient, make it shallower to increase the separation window between closely eluting peaks.[1]- Adjust Temperature: Lowering the column temperature can sometimes improve the resolution of isomers by increasing their interaction with the stationary phase.[1] |

| Peak Tailing | - Secondary interactions between avenasterol and active sites on the column (residual silanols).- Column contamination.- Sample overload. | - Use End-Capped Column: Employ a well-end-capped column to minimize interactions with residual silanols.- Mobile Phase Additives: Incorporate a small amount of a competitive base (e.g., triethylamine) or an acidic modifier (e.g., formic acid, acetic acid) into the mobile phase to improve peak shape.[2]- Clean Column: Flush the column with a strong solvent to remove contaminants.- Reduce Sample Load: Decrease the injection volume or dilute the sample. |

| Peak Broadening | - Large injection volume.- Mismatch between sample solvent and mobile phase.- Column degradation or void formation. | - Optimize Injection: Reduce the injection volume. As a general rule, inject 1-2% of the total column volume.[3]- Solvent Compatibility: Dissolve the sample in the initial mobile phase whenever possible. If the sample solvent is stronger than the mobile phase, it can cause band broadening.[4]- Column Maintenance: Use a guard column to protect the analytical column. If the column is old or has been used extensively, it may need to be replaced.[4] |

| Variable Retention Times | - Fluctuations in mobile phase composition.- Inconsistent column temperature.- Leaks in the HPLC system. | - Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is properly degassed. If preparing a mixed mobile phase, accurately measure each component solvent before mixing.[5]- Temperature Control: Use a column oven to maintain a consistent temperature.- System Check: Regularly inspect the HPLC system for any leaks, paying close attention to pump seals and fittings. |

| High Backpressure | - Clogged column frit or guard column.- Particulates in the mobile phase or sample.- Blockage in the HPLC system tubing or injector. | - Filter Mobile Phase and Sample: Filter all mobile phases through a 0.45 µm or 0.22 µm filter. Ensure samples are also filtered before injection.[5]- Replace Guard Column/Frit: If the pressure remains high after flushing, the guard column or the inlet frit of the analytical column may need to be replaced.- System Flush: Systematically flush each component of the HPLC system to locate and remove any blockages. |

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for avenasterol separation on a C18 column?

A1: A common starting point for reversed-phase HPLC of phytosterols on a C18 column is a mixture of acetonitrile and water or methanol and water. A gradient elution starting with a higher aqueous content and gradually increasing the organic solvent concentration is often effective for separating a mixture of sterols. For isocratic elution, a mobile phase of acetone and acetonitrile (3:1 v/v) has been used successfully for the separation of phytosterols and their esters.

Q2: Should I use isocratic or gradient elution for avenasterol analysis?

A2: The choice between isocratic and gradient elution depends on the complexity of your sample.

-

Isocratic elution , where the mobile phase composition remains constant, is simpler, more reproducible, and suitable for analyzing samples with a limited number of similar compounds.[1][6]

-

Gradient elution , where the mobile phase composition changes during the run, is generally preferred for complex mixtures containing compounds with a wide range of polarities. It can provide better resolution and faster analysis times for such samples.[1][6]

Q3: How can I resolve the different isomers of avenasterol (e.g., Δ5- and Δ7-avenasterol)?

A3: Separating isomers like Δ5- and Δ7-avenasterol can be challenging due to their structural similarity. In reversed-phase HPLC, Δ7-sterols tend to elute earlier than their Δ5-analogs.[7] To improve resolution, you can try:

-

Using a C8 column, which has been shown to be effective.[7]

-

Optimizing the mobile phase composition, for example, by using a ternary mixture like acetonitrile:2-propanol:water.[7]

-

Employing a shallower gradient to increase the separation time between the isomers.

Q4: My avenasterol peak is very small. How can I improve sensitivity?

A4: Low sensitivity for sterols is a common issue due to their poor UV absorption. To improve sensitivity:

-

Lower Wavelength Detection: Set the UV detector to a lower wavelength, typically around 200-210 nm, where sterols exhibit higher absorbance.

-

Increase Sample Concentration: If possible, concentrate your sample before injection.

-

Alternative Detectors: Consider using a more sensitive detector such as a Mass Spectrometer (MS) or an Evaporative Light Scattering Detector (ELSD).

-

Optimize Peak Shape: Broader peaks result in lower peak heights. Follow the troubleshooting guide to achieve sharper peaks.

Q5: What is the purpose of adding modifiers like formic acid or ammonium acetate to the mobile phase?

A5: Mobile phase modifiers are used to improve peak shape and control the ionization of analytes.[2] For sterols, which are neutral compounds, the primary benefit of acidic or salt modifiers is to improve the chromatography of potentially co-eluting ionizable impurities and to enhance the performance of the column by minimizing interactions with residual silanols, which can lead to better peak shapes.

Data Presentation: Comparison of HPLC Methods for Avenasterol Separation

The following tables summarize quantitative data from different HPLC methods for the separation of avenasterol and other phytosterols.

Table 1: Isocratic HPLC Methods for Phytosterol Separation

| Column | Mobile Phase | Flow Rate (mL/min) | Analyte | Retention Time (min) | Reference |

| Polaris C8-A (250 x 10 mm, 5 µm) | Acetonitrile:2-Propanol:Water (2:1:1, v/v/v) | - | Δ7-Avenasterol | - | Zhang et al., 2006[7] |

| C18 | Acetone:Acetonitrile (3:1, v/v) | 1.0 | Phytosterols & Esters | - | - |

| C18 (Symmetry, 150 x 3.9 mm, 5 µm) | Methanol | 1.0 | β-Sitosterol isomer | - | Sheng & Chen, 2009 |

Retention times were not specified in the abstract for all methods.

Table 2: Gradient HPLC Methods for Phytosterol Separation

| Column | Mobile Phase Gradient | Flow Rate (mL/min) | Analyte | Reference |

| Waters Atlantis dC18 (150 x 2.1 mm, 5 µm) | Gradient of Acetonitrile/Water (0.01% Acetic Acid) | 0.5 | 15 sterols and 2 triterpenes | Carretero et al., 2008 |

| C18 (250 x 4.6 mm, 2.5 µm) | Methanol:0.05% OPA buffer (51:49, v/v) to other ratios | 0.8 | Resveratrol (as an example of a validated method) | - |

Experimental Protocols

Protocol 1: Isocratic RP-HPLC for Avenasterol Separation (Adapted from Zhang et al., 2006)

This protocol is suitable for the separation of Δ7-avenasterol from a mixture of phytosterols.

1. Materials and Reagents:

-

Column: Polaris C8-A (250 mm x 10 mm, 5 µm) or equivalent reversed-phase C8 column.

-

Mobile Phase: HPLC-grade acetonitrile, 2-propanol, and water.

-

Sample Solvent: A suitable organic solvent in which avenasterol is soluble, such as methanol or the mobile phase itself.

-

Avenasterol Standard: A certified reference standard of avenasterol.

2. HPLC System and Conditions:

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.

-

Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile, 2-propanol, and water in a 2:1:1 (v/v/v) ratio. Degas the mobile phase before use.

-

Column Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Detection Wavelength: 205 nm.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.

-

Injection Volume: 10-20 µL, depending on the sample concentration and column dimensions.

3. Sample Preparation:

-

Dissolve the avenasterol standard or sample extract in the sample solvent to a known concentration.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Analysis:

-

Inject the prepared standard and sample solutions into the HPLC system.

-

Identify the avenasterol peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of avenasterol in the sample by comparing the peak area with a calibration curve generated from the standards.

Mandatory Visualizations

Workflow for HPLC Mobile Phase Optimization

Caption: A logical workflow for the systematic optimization of an HPLC mobile phase.

Troubleshooting Logic for Co-elution

Caption: A step-by-step decision tree for resolving co-eluting peaks in HPLC.

References

- 1. lcms.cz [lcms.cz]

- 2. reagentsstage.cimm2.com [reagentsstage.cimm2.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Interesting retention time for C18 column - Chromatography Forum [chromforum.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Acid-catalyzed isomerization of avenasterol and its prevention.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with avenasterol. The focus is on preventing its acid-catalyzed isomerization during experimental procedures.

Troubleshooting Guides

Issue: Unexpected Peaks in GC-MS Chromatogram After Sample Preparation

| Question | Possible Cause | Solution |

| Why am I seeing multiple peaks around the expected retention time of avenasterol after acid hydrolysis? | Acid-catalyzed isomerization of Δ⁵-avenasterol leads to the formation of various isomers, such as Δ⁵,²³-stigmastadienols and Δ⁵,²⁴⁽²⁵⁾-stigmastadienol. These isomers often co-elute or appear as distinct peaks close to the parent compound.[1] | Avoid acid hydrolysis. Utilize alternative methods like enzymatic hydrolysis or cold saponification to liberate avenasterol from its esters or glycosides without inducing isomerization. If acid hydrolysis is unavoidable, use the mildest possible conditions (low temperature, short duration) and be aware that quantitative results for avenasterol will be inaccurate. |

| How can I confirm if the unexpected peaks are indeed isomers of avenasterol? | The isomers will have the same mass-to-charge ratio (m/z) as avenasterol in the mass spectrum. Their fragmentation patterns may also be very similar, making definitive identification based on MS alone challenging.[2] | Analyze the sample using a higher polarity GC column (e.g., a 65% dimethyl-35% diphenyl polysiloxane phase) to improve the separation of isomers.[3] Compare the retention times and mass spectra with those of known avenasterol isomer standards, if available. The most reliable method is to re-prepare the sample using a non-isomerizing technique (enzymatic hydrolysis or cold saponification) and observe the disappearance of the extra peaks. |

| I see a broad or tailing peak for avenasterol. What could be the cause? | This can be due to several factors including an active site in the GC inlet liner or column, column overload, or issues with the derivatization process. | Ensure the use of a deactivated inlet liner and a high-quality, inert GC column. If using derivatization (e.g., silylation), ensure the reaction has gone to completion. Inject a smaller sample volume or a more dilute sample to check for column overload. |

Issue: Low Recovery of Avenasterol

| Question | Possible Cause | Solution |

| My quantitative analysis shows a significantly lower amount of avenasterol than expected after acid hydrolysis. Why? | Acid-catalyzed isomerization converts avenasterol into other isomers.[1] Therefore, the peak corresponding to the original avenasterol molecule is diminished, leading to an underestimation of its actual concentration. In some cases, degradation of the sterol can also occur under harsh acidic conditions. | Use enzymatic hydrolysis or cold saponification for sample preparation. These methods preserve the native structure of avenasterol, leading to more accurate quantification. For instance, in a study on a similar labile sterol, Δ⁷-stigmastenol, enzymatic hydrolysis yielded a result of 66% of the total, while acid hydrolysis only quantified it at 8%.[4] |

| Could the low recovery be due to the extraction process? | Inefficient extraction of the unsaponifiable fraction after saponification can lead to loss of sterols. The choice of extraction solvent and the number of extraction steps are crucial. | Use a nonpolar solvent like n-hexane or dichloromethane for extraction. Perform the extraction multiple times (at least 3-4 times) to ensure complete recovery of the phytosterols from the aqueous phase. |

Frequently Asked Questions (FAQs)

1. What is acid-catalyzed isomerization of avenasterol?

Acid-catalyzed isomerization is a chemical reaction in which the double bond in the side chain of the avenasterol molecule shifts its position when exposed to acidic conditions. This process is initiated by the protonation of the double bond, leading to the formation of a carbocation intermediate, which can then rearrange to form more stable isomers. This is a significant issue during the analysis of phytosterols from food and plant matrices when acid hydrolysis is used to break down sterol esters and glycosides.[1]

2. Which analytical methods are recommended to prevent avenasterol isomerization?

To avoid the isomerization of avenasterol, it is highly recommended to use analytical methods that do not involve strong acids. The two primary alternatives are:

-

Enzymatic Hydrolysis: This method uses enzymes, such as inulinase or β-glucosidase, to specifically cleave the glycosidic bonds of steryl glycosides under mild pH and temperature conditions, leaving the sterol structure intact.[5][6]

-

Cold Saponification: This technique uses an alkaline solution (e.g., potassium hydroxide in ethanol) at room temperature for an extended period (overnight) to hydrolyze steryl esters. The absence of acid and high temperatures prevents isomerization.[7]

3. What are the typical isomers formed from Δ⁵-avenasterol under acidic conditions?

Under acidic conditions, Δ⁵-avenasterol can isomerize into a mixture of compounds. Commonly identified isomers include two Δ⁵,²³-stigmastadienol isomers and Δ⁵,²⁴⁽²⁵⁾-stigmastadienol.[1]

4. Can I use antioxidants to prevent isomerization during acid hydrolysis?

While antioxidants like BHT or tocopherols are effective in preventing the oxidation of phytosterols, especially at high temperatures, they do not prevent acid-catalyzed isomerization.[8] Isomerization is a reaction involving the rearrangement of double bonds initiated by protons, not an oxidative process. Therefore, the most effective prevention strategy is to avoid acidic conditions altogether.

Quantitative Data Presentation

Table 1: Comparison of Analytical Methods on the Quantification of Isomerization-Prone Phytosterols

| Analytical Method | Key Conditions | Avenasterol Recovery (Predicted) | Isomer Formation | Reference |

| Acid Hydrolysis | 3.5 M HCl, 100°C | Low (significant underestimation) | High (multiple isomer peaks observed) | [1][4] |

| Enzymatic Hydrolysis | Inulinase, pH 4.5, 50°C | High (>95%) | Negligible | [5][6] |

| Cold Saponification | 1 M KOH in ethanol, Room Temp., Overnight | High | Negligible | [7] |

Note: The predicted avenasterol recovery is based on data for similarly labile phytosterols, where acid hydrolysis led to a dramatic decrease in the quantification of the parent compound.[4]

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Steryl Glycosides

This protocol is adapted from methodologies described for the accurate analysis of labile sterols.[5][6]

-

Sample Preparation: Extract the lipid fraction from the sample matrix using a suitable solvent (e.g., chloroform:methanol 2:1, v/v). Evaporate the solvent under a stream of nitrogen.

-

Enzymatic Reaction:

-

Redissolve the lipid extract in 500 µL of ethanol.

-

Add 2.8 mL of 0.1 M sodium acetate buffer (pH 4.5).

-

Add a solution of inulinase preparation. The exact amount should be optimized based on the enzyme activity.

-

Incubate the mixture in a shaking water bath at 50°C for at least 2 hours. Complete hydrolysis may take up to 18 hours.

-

-

Extraction of Liberated Sterols:

-

After incubation, add an internal standard (e.g., 5α-cholestane).

-

Extract the free sterols three times with n-hexane.

-

Combine the hexane fractions and wash with deionized water.

-

-

Derivatization and Analysis:

-

Evaporate the hexane extract to dryness under nitrogen.

-

Derivatize the sterols to their trimethylsilyl (TMS) ethers using a silylating agent (e.g., BSTFA with 1% TMCS).

-

Analyze the derivatized sample by GC-MS.

-

Protocol 2: Cold Saponification of Steryl Esters

This protocol is a gentle method to avoid isomerization.[7]

-

Sample Preparation: Weigh the oil or lipid extract into a flask. Add an internal standard.

-

Saponification:

-

Add 1 M potassium hydroxide (KOH) in ethanol.

-

Stir the mixture at room temperature overnight (approximately 18 hours).

-

-

Extraction of Unsaponifiables:

-

Add an equal volume of water to the mixture.

-

Extract the unsaponifiable fraction (containing the free sterols) three to four times with n-hexane or diethyl ether.

-

Combine the organic layers and wash with water until the washings are neutral.

-

-

Derivatization and Analysis:

-

Dry the organic extract over anhydrous sodium sulfate and evaporate to dryness.

-

Proceed with derivatization and GC-MS analysis as described in Protocol 1.

-

Mandatory Visualizations

Caption: Acid-catalyzed isomerization of avenasterol proceeds via a carbocation intermediate.

Caption: Workflow comparing analytical methods for avenasterol analysis.

Caption: Troubleshooting logic for identifying avenasterol isomers in GC-MS.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. aocs.org [aocs.org]

- 4. Comparison of Enzymatic Hydrolysis and Acid Hydrolysis of Sterol Glycosides from Foods Rich in Δ(7)-Sterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enzymatic hydrolysis of steryl glycosides for their analysis in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Guide to Validating Analytical Methods for Avenasterol Quantification: GC-MS vs. HPLC-UV

For researchers, scientists, and drug development professionals, the accurate quantification of phytosterols like avenasterol is critical for quality control, formulation development, and efficacy studies. The two most prevalent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection and validation of the most suitable technique for your specific needs.

Method Comparison at a Glance

Both GC-MS and HPLC-UV offer robust and reliable means for avenasterol quantification, each with distinct advantages and disadvantages. The choice between them often hinges on the specific requirements of the analysis, such as sensitivity, sample throughput, and the complexity of the sample matrix.

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Key Observations |

| Linearity (R²) | > 0.998 | ≥ 0.998 | Both methods demonstrate excellent linearity across a range of concentrations. |

| Limit of Detection (LOD) | 0.19 - 1 ng/mL | 1.49 - 5 µg/mL | GC-MS generally offers significantly lower detection limits, indicating higher sensitivity.[1] |

| Limit of Quantification (LOQ) | 0.56 - 3 ng/mL | 2.72 - 7 µg/mL | Consistent with LOD, the LOQ for GC-MS is substantially lower than for HPLC.[1] |

| Accuracy (% Recovery) | > 99% | 97 - 103% | Both techniques provide high accuracy with excellent recovery rates.[1] |

| Precision (%RSD) | 1.39 - 10.5% | < 3% | Both methods show good precision, with low intra-day and inter-day variability.[1] |

| Analysis Time | ~18+ min | ~12 - 35 min | Runtimes are comparable, though sample preparation for GC-MS can be more time-consuming.[1] |

| Sample Derivatization | Required (silylation) | Not required | HPLC has the advantage of analyzing underivatized sterols, simplifying sample preparation.[1] |

| Selectivity | Excellent | Good | The mass spectrometric detection in GC-MS provides superior selectivity and structural information.[1] |

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of avenasterol using GC-MS and HPLC-UV.

GC-MS Workflow for Avenasterol Quantification

HPLC-UV Workflow for Avenasterol Quantification

Detailed Experimental Protocols

Sample Preparation (Common for both methods)

A critical first step in the analysis of phytosterols is sample preparation, which aims to isolate the sterol fraction and convert any conjugated or esterified forms into free sterols.[2]

-

Saponification: Weigh an appropriate amount of the sample and add an internal standard (e.g., 5α-cholestane). Perform alkaline saponification by adding an ethanolic potassium hydroxide solution and refluxing the mixture.[1][3] For some matrices, such as those containing steryl glycosides, an initial acid hydrolysis step may be necessary to release the bound sterols before saponification.[3]

-

Extraction: After saponification, extract the unsaponifiable material containing the phytosterols into an organic solvent like n-hexane.[4] The solvent is then evaporated to dryness.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol involves the derivatization of sterols to increase their volatility for gas chromatographic analysis.

-

Derivatization: The dried extract from the sample preparation step is derivatized to form trimethylsilyl (TMS) ethers. This is typically achieved by adding a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3]

-

Instrumentation:

-

Gas Chromatograph: Equipped with a capillary column (e.g., 5% phenyl/95% dimethylpolysiloxane).[3]

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Split/splitless injector.

-

Oven Temperature Program: A temperature gradient is used to separate the different sterols. A typical program might start at a lower temperature and ramp up to a final temperature.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

-

-

Data Analysis: Identify avenasterol based on its retention time and mass spectrum compared to a reference standard. Quantify the amount of avenasterol by integrating the peak area and using a calibration curve prepared from standards.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is based on reversed-phase HPLC and does not require a derivatization step.

-

Sample Reconstitution: Dissolve the dried extract from the sample preparation step in the mobile phase.

-

Instrumentation:

-

HPLC System: Equipped with a pump, autosampler, and UV detector.

-

Column: A C18 reversed-phase column is commonly used for phytosterol separation.[5]

-

Mobile Phase: An isocratic or gradient mixture of solvents like methanol and acetonitrile is typically employed.[5]

-

Flow Rate: A constant flow rate is maintained throughout the analysis.

-

UV Detector: Set to a wavelength where sterols absorb, typically around 202-210 nm.[6][7]

-

-

Data Analysis: Identify avenasterol based on its retention time compared to a reference standard. Quantify the amount of avenasterol by integrating the peak area and using a calibration curve prepared from standards.

Conclusion

Both GC-MS and HPLC-UV are powerful and validated techniques for the quantification of avenasterol.

-

GC-MS is the method of choice for applications requiring the highest sensitivity and selectivity, particularly when analyzing complex matrices or when definitive identification is paramount.[1]

-

HPLC-UV offers a simpler and often faster workflow due to the absence of a derivatization step, making it well-suited for routine quality control and higher-throughput analyses where the analyte concentrations are within its detection limits.[1]

The selection of the optimal method will depend on the specific analytical needs, available instrumentation, and the nature of the samples being analyzed. Proper method validation according to established guidelines is essential to ensure the accuracy and reliability of the results.

References

- 1. benchchem.com [benchchem.com]

- 2. aocs.org [aocs.org]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. researchgate.net [researchgate.net]

- 7. files.core.ac.uk [files.core.ac.uk]

A Comparative Analysis of the Antioxidant Activity of Δ5- and Δ7-Avenasterol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant activities of two closely related phytosterols, Δ5-avenasterol and Δ7-avenasterol. While both compounds are recognized for their antioxidant potential, this document aims to delineate their activities based on available experimental data, outline relevant experimental protocols, and visualize potential cellular mechanisms of action.

Introduction to Δ5- and Δ7-Avenasterol

Δ5-Avenasterol and Δ7-avenasterol are isomers of avenasterol, a type of phytosterol found in various plant sources, including oats, vegetable oils, and cereals. Their structural similarity to cholesterol allows them to play roles in membrane function, and their antioxidant properties are of increasing interest in the fields of nutrition and pharmacology. The key structural difference lies in the position of a double bond within the sterol ring system, which may influence their biological activity.

Comparative Antioxidant Activity

Direct comparative studies providing quantitative data on the free-radical scavenging activities of Δ5- and Δ7-avenasterol under identical experimental conditions are limited in the currently available scientific literature. However, individual studies and product characterizations highlight the antioxidant properties of each compound.

Δ7-Avenasterol has been specifically noted for its efficacy in reducing temperature-induced oxidation in edible oils, such as safflower oil[1]. This suggests a significant role in preventing lipid peroxidation, a key process in oxidative damage.

Δ5-Avenasterol is described as possessing antioxidant, anti-inflammatory, and antibacterial properties[2]. This broader spectrum of activity suggests multiple mechanisms by which it may confer health benefits.

Quantitative Data on Antioxidant Activity